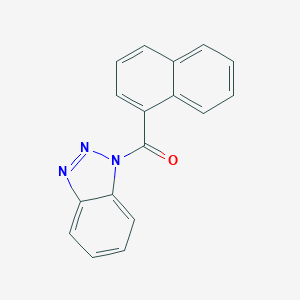
1-(1-Naphthylcarbonyl)-1H-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthylcarbonyl)-1H-benzotriazole, commonly known as BNAT, is a heterocyclic organic compound that belongs to the class of benzotriazoles. BNAT is a versatile compound that has been widely used in various scientific research fields due to its unique properties.
Mécanisme D'action
The mechanism of action of BNAT is not fully understood. However, it has been reported that BNAT can act as a UV absorber and antioxidant. BNAT can absorb UV radiation and prevent the formation of free radicals, which can cause damage to DNA and other biomolecules. BNAT can also scavenge free radicals and prevent oxidative stress, which is associated with various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
BNAT has been reported to have various biochemical and physiological effects. BNAT can inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase. BNAT can also modulate the expression of various genes, such as p53, Bcl-2, and NF-κB. BNAT has been reported to have anti-inflammatory, antitumor, antidiabetic, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
BNAT has several advantages for lab experiments. BNAT is a stable and easily available compound that can be synthesized in large quantities. BNAT is also a versatile compound that can be used in various scientific research fields. However, BNAT has some limitations for lab experiments. BNAT is a relatively expensive compound compared to other benzotriazoles. BNAT can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the research on BNAT. One direction is to develop new synthetic methods for BNAT that can improve its yield and reduce its cost. Another direction is to explore the potential of BNAT as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of BNAT and its biochemical and physiological effects. Overall, BNAT is a promising compound that has the potential to contribute to various scientific research fields.
Méthodes De Synthèse
BNAT can be synthesized using various methods, including the reaction of 1-naphthylamine and phosgene, followed by cyclization with sodium azide. Another method involves the reaction of 1-naphthylamine with triphosgene, followed by cyclization with sodium azide. The yield of BNAT can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
BNAT has been widely used in various scientific research fields, including organic synthesis, material science, and medicinal chemistry. BNAT is a useful intermediate in the synthesis of various compounds, such as benzotriazole-based dyes, corrosion inhibitors, and UV stabilizers. BNAT has also been used as a building block in the synthesis of various polymers, such as polyurethane and polyamide. In medicinal chemistry, BNAT has been used as a scaffold for the development of various bioactive compounds, such as kinase inhibitors and antitumor agents.
Propriétés
Numéro CAS |
306990-95-4 |
|---|---|
Nom du produit |
1-(1-Naphthylcarbonyl)-1H-benzotriazole |
Formule moléculaire |
C17H11N3O |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
benzotriazol-1-yl(naphthalen-1-yl)methanone |
InChI |
InChI=1S/C17H11N3O/c21-17(20-16-11-4-3-10-15(16)18-19-20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H |
Clé InChI |
SOUJWQBDUNGZJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



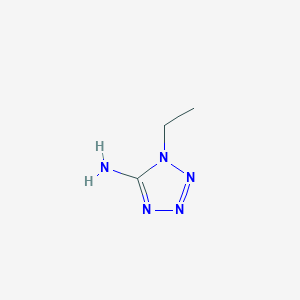
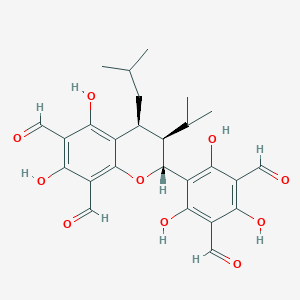
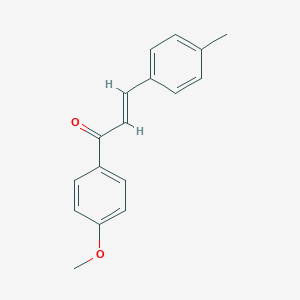
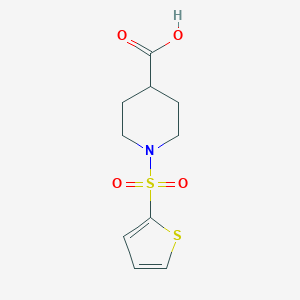
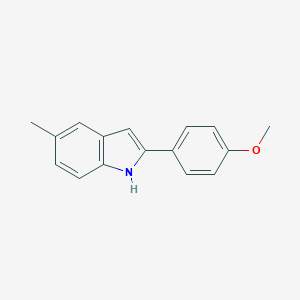
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
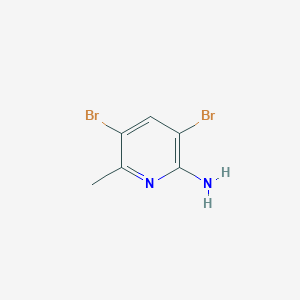

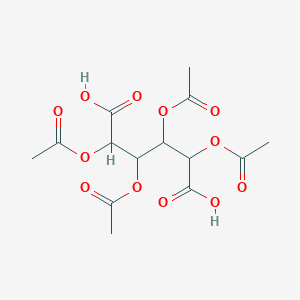
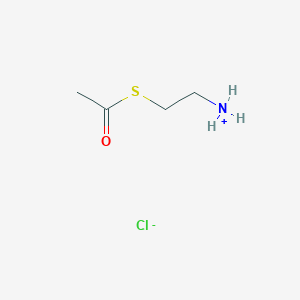
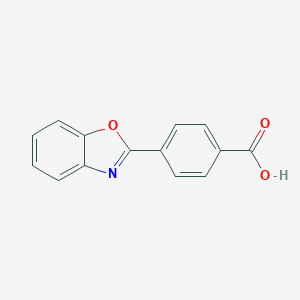
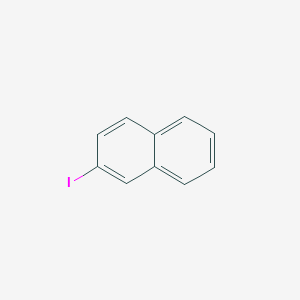
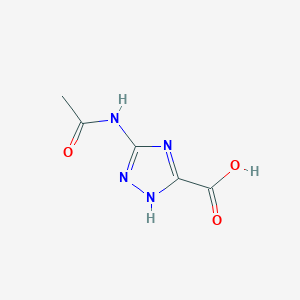
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)